molecular formula C36H58O8 B12299300 2-[[2-Hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol

2-[[2-Hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol

Cat. No.: B12299300
M. Wt: 618.8 g/mol
InChI Key: WSSVJIGMYVWUJL-UHFFFAOYSA-N
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Description

Prosaikogenin G is a glycoside hydrolyzed derivative of saikosaponins, which are the major bioactive components found in the roots of Bupleurum falcatum L. This compound is known for its pharmacological and biological activities, particularly its anti-cancer effects .

Preparation Methods

Prosaikogenin G is typically prepared through enzymatic hydrolysis of saikosaponins. Saikosaponin A and D are purified from the crude extract of Bupleurum falcatum L. using preparative high-performance liquid chromatography. These saikosaponins are then converted into saikogenin F via prosaikogenin F, and saikogenin G via prosaikogenin G using enzyme transformation with high β-glycosidase activity . The enzymes BglPm and BglLk, cloned from Paenibacillus mucilaginosus and Lactobacillus koreensis, exhibit good activity between 30–37°C and pH 6.5–7.0 .

Chemical Reactions Analysis

Prosaikogenin G undergoes various chemical reactions, including hydrolysis and glycoside cleavage. The enzymatic hydrolysis of saikosaponins using recombinant glycoside hydrolases results in the formation of prosaikogenin G. Common reagents used in these reactions include β-glycosidase enzymes, and the reaction conditions typically involve temperatures between 30–37°C and a pH range of 6.5–7.0 . The major products formed from these reactions are saikogenin F and saikogenin G .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O8/c1-20-26(39)27(40)28(41)29(43-20)44-25-10-11-31(4)21(32(25,5)18-37)8-12-33(6)22(31)9-13-36-23-16-30(2,3)14-15-35(23,19-42-36)24(38)17-34(33,36)7/h9,13,20-29,37-41H,8,10-12,14-19H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSVJIGMYVWUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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